![molecular formula C29H25N5 B12499787 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine is an organic compound with the molecular formula C29H25N5. It is a derivative of pyridine, characterized by the presence of two pyridinyl groups attached to the central pyridine ring. This compound is known for its unique structural properties and its ability to form stable complexes with various metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine typically involves the reaction of 2,6-diacetylpyridine with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridinyl derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine primarily involves its ability to coordinate with metal ions. The pyridinyl groups act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di(1-pyrazolyl)pyridine: Similar in structure but contains pyrazolyl groups instead of pyridinyl groups.
2,6-Diacetylpyridine: A precursor in the synthesis of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Contains imidazo groups, used in similar applications.
Uniqueness
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine is unique due to its ability to form highly stable complexes with a wide range of metal ions. This stability is attributed to the electron-donating properties of the pyridinyl groups and the rigid structure of the compound .
Eigenschaften
Molekularformel |
C29H25N5 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2,6-bis(1,1-dipyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C29H25N5/c1-28(22-12-3-7-18-30-22,23-13-4-8-19-31-23)26-16-11-17-27(34-26)29(2,24-14-5-9-20-32-24)25-15-6-10-21-33-25/h3-21H,1-2H3 |
InChI-Schlüssel |
QFEXQXKRHUMXAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)
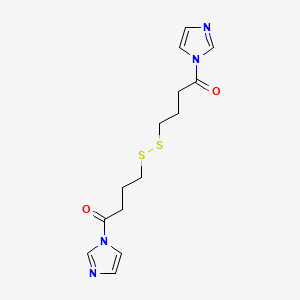
![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)
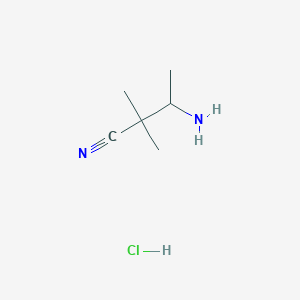
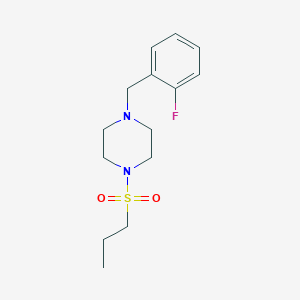
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
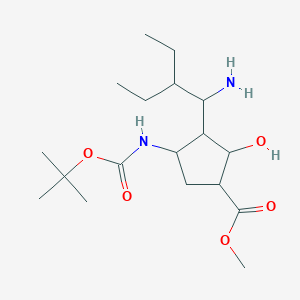
![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)

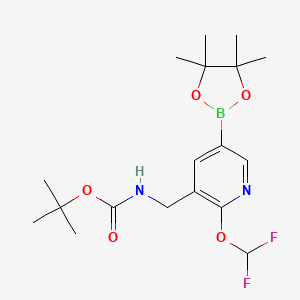
![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
